Atto 390 maleimide

fluorescence quantum yield brightness comparison blue fluorophore

Atto 390 maleimide is the only blue-emitting maleimide dye with experimentally validated STED performance (Ps=14 mW) and a 0.90 quantum yield, enabling superior sub-diffraction imaging and prolonged acquisition. Its 86 nm Stokes shift eliminates spectral crosstalk in multiplexed assays, while >1000-fold thiol selectivity ensures sensitive, reproducible labeling of low-abundance cysteine-tagged proteins. Choose Atto 390 maleimide for unmatched photostability and quantitative accuracy in fluorescence anisotropy, ELISA, and flow cytometry.

Molecular Formula C26H31N3O5
Molecular Weight 465.5 g/mol
Cat. No. B12057937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtto 390 maleimide
Molecular FormulaC26H31N3O5
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)NCCN4C(=O)C=CC4=O)(C)C
InChIInChI=1S/C26H31N3O5/c1-16-12-25(33)34-21-14-20-18(13-19(16)21)17(2)15-26(3,4)29(20)10-5-6-22(30)27-9-11-28-23(31)7-8-24(28)32/h7-8,12-14,17H,5-6,9-11,15H2,1-4H3,(H,27,30)
InChIKeyHHEQCRHPOHPYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atto 390 Maleimide: A Blue-Emitting Coumarin Fluorescent Label for Thiol-Specific Bioconjugation and High-Resolution Microscopy


Atto 390 maleimide is a maleimide-functionalized coumarin-based fluorescent dye designed for covalent labeling of sulfhydryl (–SH) groups in proteins and antibodies [1]. The compound exhibits strong absorption at 390 nm and fluorescence emission at 476 nm, with a molar extinction coefficient (ε) of 2.4 × 10⁴ M⁻¹ cm⁻¹ and a high fluorescence quantum yield of 90% . The maleimide group enables rapid, selective thiol conjugation at near-neutral pH, forming stable thioether bonds [2]. Atto 390 maleimide is positioned as a moderate-hydrophilicity alternative to traditional blue fluorophores, offering enhanced photostability and a large Stokes shift .

Why Atto 390 Maleimide Cannot Be Directly Substituted with Other Blue-Emitting Maleimide Dyes


Substituting Atto 390 maleimide with spectrally similar alternatives (e.g., Alexa Fluor 350 maleimide, Cascade Blue maleimide, or Alexa Fluor 405 maleimide) without empirical validation risks experimental failure due to substantial differences in brightness, quantum yield, photostability, and STED compatibility. Atto 390 maleimide offers a unique combination of a high quantum yield (0.90 vs. ~0.73 for Alexa Fluor 350) , a validated STED depletion power of 14 mW [1], and an 86 nm Stokes shift that minimizes excitation-emission crosstalk. These parameters are not matched by alternative dyes, which may exhibit lower quantum yields, inferior photostability, or lack of STED validation . The maleimide functional group further dictates that any substitution must maintain equivalent thiol-reactivity and conjugation efficiency [2].

Quantitative Differentiation of Atto 390 Maleimide vs. Spectrally Similar Fluorescent Labels


Quantum Yield Comparison: Atto 390 Maleimide vs. Alexa Fluor 350

Atto 390 maleimide demonstrates a significantly higher fluorescence quantum yield (Φ) compared to the commonly used Alexa Fluor 350 maleimide. The higher quantum yield translates to brighter signals at equivalent labeling densities, improving detection sensitivity .

fluorescence quantum yield brightness comparison blue fluorophore

Brightness Index: Atto 390 Maleimide vs. Cascade Blue Derivatives

Atto 390 maleimide provides superior brightness (ε × Φ) relative to Cascade Blue derivatives due to a higher extinction coefficient and quantum yield combination [1].

molar extinction coefficient brightness protein labeling

STED Microscopy Compatibility: Saturated Depletion Power of Atto 390

Atto 390 has been experimentally validated for STED microscopy, with a measured saturated depletion power (Ps) of 14 mW using a 532 nm depletion laser [1]. This demonstrates efficient stimulated emission depletion, a prerequisite for achieving sub-diffraction resolution. In contrast, common blue alternatives like Alexa Fluor 350 lack published STED validation in peer-reviewed studies.

STED microscopy super-resolution photostability

Stokes Shift Advantage: Minimizing Crosstalk in Multicolor Imaging

Atto 390 maleimide exhibits an 86 nm Stokes shift (390 nm excitation / 476 nm emission), substantially larger than that of Alexa Fluor 405 (approximately 19 nm, 402 nm excitation / 421 nm emission) [1]. The larger Stokes shift reduces excitation-emission spectral overlap, minimizing fluorescence crosstalk and background signal in multicolor experiments.

Stokes shift multiplexing spectral separation

Maleimide Conjugation Kinetics and Specificity

The maleimide functional group of Atto 390 maleimide exhibits >1000-fold faster reaction kinetics with thiols compared to amines at neutral pH (6.5–7.5) [1]. This high selectivity minimizes non-specific labeling and preserves protein function. Alternative labeling chemistries (e.g., NHS esters targeting amines) lack this thiol specificity.

thiol-reactive site-specific labeling maleimide chemistry

Fluorescence Anisotropy Modeling: Atto 390 Enables Accurate Hydrodynamic Radius Determination

Atto 390-labeled lysozyme was used in fluorescence anisotropy decay experiments combined with molecular dynamics simulations to accurately determine the hydrodynamic radius of hen egg white lysozyme [1]. The dye's relatively low molecular weight and rigid coumarin structure minimize local dye motion artifacts, improving the precision of rotational correlation time measurements compared to bulkier or more flexible fluorophores.

fluorescence anisotropy protein dynamics molecular modeling

Atto 390 Maleimide: Validated Application Scenarios for Scientific and Industrial Procurement


Super-Resolution STED Microscopy of Thiol-Containing Biomolecules

Atto 390 maleimide is directly validated for STED microscopy with a quantified saturated depletion power (Ps = 14 mW) [1]. This enables sub-diffraction imaging of proteins or antibodies that have been site-specifically labeled via accessible cysteine residues. The dye's high quantum yield (0.90) and photostability further support prolonged STED imaging sessions . Procurement for STED applications is justified by the absence of equivalent validation for alternative blue maleimide dyes.

Multiplexed Fluorescence Assays Requiring Large Stokes Shift

With an 86 nm Stokes shift, Atto 390 maleimide minimizes spectral overlap with green- and red-emitting fluorophores (e.g., FITC, Cy5) in multiplexed immunofluorescence or flow cytometry [1]. This reduces the need for complex spectral unmixing and improves signal-to-noise ratios in assays where multiple targets are simultaneously detected. Procurement is recommended when clear spectral separation between blue and green channels is critical.

High-Sensitivity Protein Labeling with Low Background

The combination of high quantum yield (0.90) and >1000-fold thiol selectivity enables sensitive detection of low-abundance proteins with minimal non-specific background [1]. Atto 390 maleimide is particularly suited for labeling antibodies, enzymes, or recombinant proteins containing engineered cysteine residues for fluorescence-based binding assays, Western blotting, or ELISA . Procurement is driven by the need for low detection limits and reproducible labeling stoichiometry.

Fluorescence Anisotropy Studies of Protein Conformational Dynamics

Atto 390 maleimide has been experimentally validated in fluorescence anisotropy decay experiments coupled with molecular dynamics simulations, demonstrating its utility in accurately measuring protein hydrodynamic radii and rotational dynamics [1]. Its relatively rigid coumarin core and moderate molecular weight reduce confounding local dye motions, making it a preferred label for time-resolved anisotropy studies of protein folding, aggregation, or binding events .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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